2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEP-1612 is a proteasome inhibitor responsible for the proteolysis of important cell cycle and apoptosis-regulatory proteins. CEP-1612 helps to induce p21WAF1 and p27KIP1 expression and apoptosis and inhibits tumor growth of the human lung cancer. CEP1612 is a promising candidate for further development as an anticancer drug and demonstrate the feasibility of using proteasome inhibitors as novel antitumor agents.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Sah, Saraswat, and Manu (2011) detailed the synthesis of phthalyl substituted imidazolones and Schiff bases from a precursor related to 2H-Isoindole-2-decanamide. These compounds demonstrated antibacterial and antifungal activities against pathogens like E. coli and C. albicans (Sah, Saraswat, & Manu, 2011).
Molecular Structure Analysis
- Struga et al. (2007) synthesized two N-aminoimides related to the compound and analyzed their molecular and crystal structures, observing unique hydrogen bonding patterns and electrostatic interactions (Struga et al., 2007).
Novel Synthetic Methods
- Sato et al. (1990) described novel synthetic methods to produce various isoindoles with functional groups like carbonyl and imino, which have potential applications in further chemical transformations (Sato et al., 1990).
Applications in Organic Synthesis
- Schöllkopf (1977) discussed α-metalated isocyanides, related to the compound , for their use in organic synthesis, particularly in forming heterocycles and as synthons for primary amines (Schöllkopf, 1977).
Anticancer Research
- Mansour et al. (2021) explored the synthesis of various derivatives of the compound for potential anticancer properties (Mansour et al., 2021).
Chemical Reactivity Studies
- Barrett, Kahwa, and Williams (1996) studied the formylation and alkylation reactions of secondary amines related to the compound, highlighting its reactivity in different chemical contexts (Barrett, Kahwa, & Williams, 1996).
Decarboxylative Cyclisation Studies
- Gabbutt et al. (2002) researched enamino acids derived from compounds similar to 2H-Isoindole-2-decanamide for their decarboxylative cyclisation to pyrroles and isoindoles (Gabbutt et al., 2002).
Properties
CAS No. |
189036-01-9 |
---|---|
Molecular Formula |
C35H53N7O7 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-2-cyclopentyl-10-(1,3-dioxoisoindol-2-yl)decanamide |
InChI |
InChI=1S/C35H53N7O7/c1-24(2)22-26(23-43)38-32(45)30(19-13-20-37-35(36)40-42(48)49)39-31(44)27(25-14-8-9-15-25)16-7-5-3-4-6-12-21-41-33(46)28-17-10-11-18-29(28)34(41)47/h10-11,17-18,23-27,30H,3-9,12-16,19-22H2,1-2H3,(H,38,45)(H,39,44)(H3,36,37,40)/t26-,27?,30-/m0/s1 |
InChI Key |
OOEXUWDNTCTJMI-ZJHKYUCMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3 |
SMILES |
CC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3 |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEP 1612 CEP-1612 CEP1612 phthalimide-(CH2)8CH(cyclopentyl)CO-Arg(NO2)-Leu-H phthalimide-(CH2)8CH(cyclopentyl)CO-nitroarginyl-leucinal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.